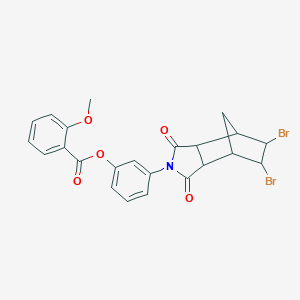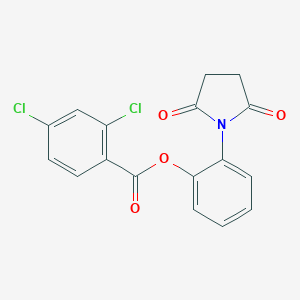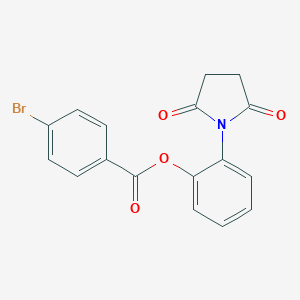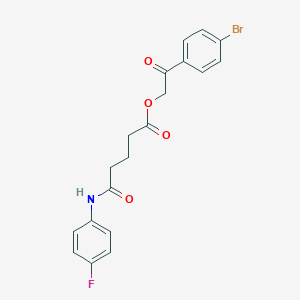![molecular formula C21H21Br2NO6 B341267 [2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate](/img/structure/B341267.png)
[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as bromine atoms, a methoxyphenyl group, and ester functionalities, which contribute to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, furan and maleic anhydride can be used to form the initial tricyclic structure.
Functional Group Modifications: The propionic acid and ester groups are introduced through subsequent reactions, such as esterification and acylation, using appropriate reagents like acetic anhydride and methoxyphenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and bromination steps, as well as advanced purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of bromine atoms and the tricyclic core can interact with biological targets in unique ways.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and tricyclic core can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester and methoxyphenyl groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-4-yl derivatives: These compounds share the tricyclic core but differ in the substituents attached to the core.
Brominated tricyclic compounds: Compounds with similar bromine substitutions but different core structures.
Methoxyphenyl esters: Compounds with similar ester and methoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of [2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate lies in its combination of a tricyclic core, bromine atoms, and methoxyphenyl ester functionalities. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
属性
分子式 |
C21H21Br2NO6 |
|---|---|
分子量 |
543.2 g/mol |
IUPAC 名称 |
[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate |
InChI |
InChI=1S/C21H21Br2NO6/c1-29-11-4-2-10(3-5-11)14(25)9-30-15(26)6-7-24-20(27)16-12-8-13(17(16)21(24)28)19(23)18(12)22/h2-5,12-13,16-19H,6-9H2,1H3 |
InChI 键 |
DFSICQVPFWZDFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name)](/img/structure/B341194.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name)](/img/structure/B341195.png)
![Methyl 2-[(5-methoxy-5-oxopentanoyl)amino]benzoate](/img/structure/B341197.png)


![2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B341202.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B341204.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341205.png)
![2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE](/img/structure/B341207.png)
